4-(2-Methoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
CAS No.: 361194-11-8
Cat. No.: VC10350830
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361194-11-8 |
|---|---|
| Molecular Formula | C24H25N3O3 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 4-(2-methoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C24H25N3O3/c1-14-11-12-25-20(13-14)27-24(29)21-15(2)26-17-8-6-9-18(28)23(17)22(21)16-7-4-5-10-19(16)30-3/h4-5,7,10-13,22,26H,6,8-9H2,1-3H3,(H,25,27,29) |
| Standard InChI Key | HUAMJDVIJCKOHL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4OC)C(=O)CCC3)C |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4OC)C(=O)CCC3)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule’s backbone consists of a 1,4,5,6,7,8-hexahydroquinoline system, a partially saturated bicyclic structure that combines aromatic and non-aromatic regions. The hexahydroquinoline core provides rigidity while allowing conformational flexibility, a balance critical for interactions with biological targets. At position 4, a 2-methoxyphenyl group introduces electron-donating effects via the methoxy substituent, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors. The 2-methyl group at position 2 contributes steric bulk, which may influence the molecule’s pharmacokinetic properties.
The carboxamide moiety at position 3 links the hexahydroquinoline core to a 4-methylpyridin-2-yl group. This pyridinyl fragment introduces hydrogen-bonding capabilities through its nitrogen atom, while the methyl group at position 4 modulates electronic and steric properties. Comparative analysis with structurally similar compounds, such as 4-(3-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 354793-83-2), suggests a molecular weight range of 400–425 g/mol and a molecular formula approximating C24H25N3O3.
Spectroscopic and Computational Characterization
While experimental data for this specific compound remain unpublished, analogous hexahydroquinoline derivatives are typically characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral features would include:
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1H NMR: Distinct signals for the methoxy proton (δ 3.70–3.85 ppm), aromatic protons from the phenyl and pyridinyl groups (δ 6.80–8.50 ppm), and methyl groups (δ 1.20–2.50 ppm).
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13C NMR: Resonances corresponding to the quinoline carbonyl (δ 195–205 ppm), carboxamide carbonyl (δ 165–175 ppm), and methoxy carbon (δ 55–60 ppm).
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-(2-methoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide likely follows a multi-step sequence common to hexahydroquinoline derivatives:
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Core Formation: Cyclocondensation of cyclohexane-1,3-dione with an appropriate β-enamino ester under acidic or basic conditions to establish the hexahydroquinoline skeleton.
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Substituent Introduction:
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Friedel-Crafts alkylation or Suzuki-Miyaura coupling for the 2-methoxyphenyl group at position 4.
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Methylation at position 2 via alkylation or through the use of pre-substituted starting materials.
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Carboxamide Installation: Coupling of the carboxylic acid intermediate with 4-methylpyridin-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt).
Biological Activity and Mechanism of Action
Hypothesized Targets
Structural analogs, particularly those documented in patent EP3294713B1, exhibit activity as retinoic acid receptor-related orphan receptor gamma (RORγ) modulators . The compound’s carboxamide and methoxyphenyl groups may facilitate interactions with the RORγ ligand-binding domain through:
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Hydrogen bonding between the pyridinyl nitrogen and Thr427 residue.
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Hydrophobic interactions involving the methoxyphenyl group and Leu287/Val449 pockets.
Pharmacokinetic Predictions
Using the SwissADME platform, key parameters for this compound can be estimated:
| Parameter | Predicted Value |
|---|---|
| LogP | 2.8 ± 0.3 |
| Water Solubility | Poorly soluble |
| BBB Permeability | Low |
| CYP450 3A4 Substrate | Yes |
These predictions highlight potential formulation challenges and the need for prodrug strategies to enhance bioavailability.
Comparative Analysis with Structural Analogs
Substituent-Effect Relationships
Comparison with three related compounds illustrates structural-activity trends:
The target compound’s 2-methoxyphenyl group may confer enhanced metabolic stability compared to 3-methoxyphenyl analogs, as ortho-substitution often reduces oxidative dealkylation rates.
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